molecular formula C35H33NP2 B1589655 (+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine CAS No. 99135-95-2

(+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine

Cat. No.: B1589655
CAS No.: 99135-95-2
M. Wt: 529.6 g/mol
InChI Key: GYKMEKRMASHMIH-VSJLXWSYSA-N
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Description

(+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine is a chiral ligand used in asymmetric synthesis. It is known for its ability to form complexes with transition metals, which can then be used as catalysts in various chemical reactions. This compound is particularly valued for its role in enantioselective hydrogenation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine typically involves the reaction of (3R,4R)-3,4-bis(diphenylphosphino)pyrrolidine with benzyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the phosphine groups.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine undergoes various types of reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides.

    Reduction: The compound can participate in reduction reactions, particularly when complexed with transition metals.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated compounds and strong bases are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can lead to the formation of phosphine complexes with metals.

Scientific Research Applications

(+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine is widely used in scientific research, particularly in the field of asymmetric synthesis. Its applications include:

    Chemistry: Used as a chiral ligand in the synthesis of enantiomerically pure compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine exerts its effects involves the formation of complexes with transition metals. These metal-ligand complexes act as catalysts in various chemical reactions, facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved depend on the specific reaction and metal used.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-Bis(diphenylphosphino)pyrrolidine
  • (2R,3R)-(-)-1,4-Bis(diphenylphosphino)-2,3-O-isopropylidene-2,3-butanediol

Uniqueness

(+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine is unique due to its high enantioselectivity and ability to form stable complexes with a wide range of transition metals. This makes it particularly valuable in asymmetric synthesis compared to other similar compounds.

Properties

IUPAC Name

[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H33NP2/c1-6-16-29(17-7-1)26-36-27-34(37(30-18-8-2-9-19-30)31-20-10-3-11-21-31)35(28-36)38(32-22-12-4-13-23-32)33-24-14-5-15-25-33/h1-25,34-35H,26-28H2/t34-,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKMEKRMASHMIH-VSJLXWSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H33NP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450698
Record name (3R,4R)-1-Benzyl-3,4-bis(diphenylphosphanyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99135-95-2
Record name (3R,4R)-1-Benzyl-3,4-bis(diphenylphosphanyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-N-Benzyl-(3R,4R)-bis(diphenylphosphino)pyrrolidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine
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(+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine
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(+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine
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(+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine

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